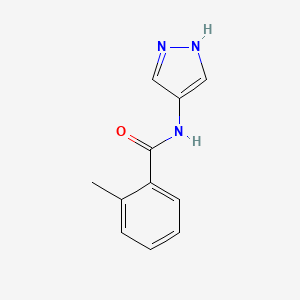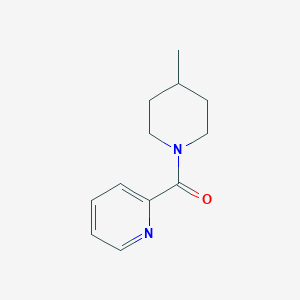
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a chemical compound with a molecular formula of C13H16N2O. It is also known as MPM or 4-MPM. This compound belongs to the class of research chemicals and is commonly used in scientific research.
作用機序
The mechanism of action of (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is not fully understood. However, it is believed to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is responsible for the breakdown of dopamine, a neurotransmitter involved in the regulation of mood, movement, and cognition.
Biochemical and Physiological Effects:
Research has shown that this compound has a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may have implications for the treatment of Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the advantages of using (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone in lab experiments is its high purity and stability. This makes it a reliable reference standard for analytical purposes. However, one limitation is that its effects on the human body are not fully understood, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential therapeutic effects on neurodegenerative disorders such as Parkinson's disease. Another area of interest is its anti-inflammatory and antioxidant properties, which may have implications for the treatment of various inflammatory conditions. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a chemical compound commonly used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. While more research is needed to fully understand its effects on the human body, this compound has shown potential therapeutic effects on various diseases and may have implications for the development of new drugs.
合成法
The synthesis of (4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is a complex process that involves several steps. The most common method of synthesis is through the reaction of 2-chloropyridine with 4-methylpiperidine in the presence of a base. The resulting product is then purified using various techniques such as recrystallization or chromatography.
科学的研究の応用
(4-Methylpiperidin-1-yl)-pyridin-2-ylmethanone is commonly used in scientific research as a reference standard and analytical reagent. It is also used in the development of new drugs and as a tool in pharmacological studies. This compound has been shown to have potential therapeutic effects on various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKMVLXMMSQUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

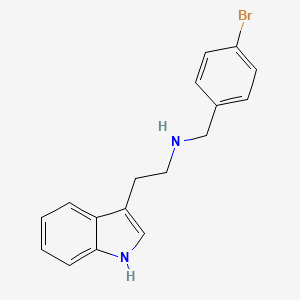
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
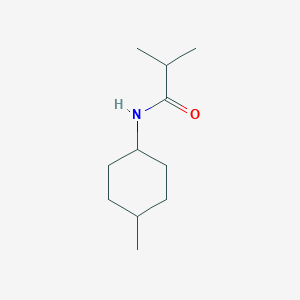
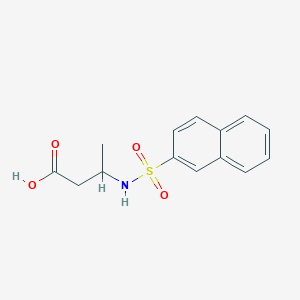
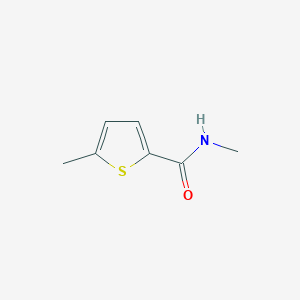

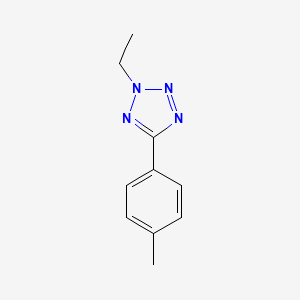
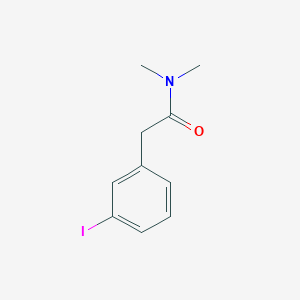
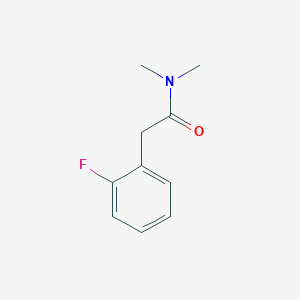
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
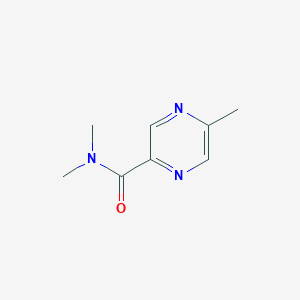
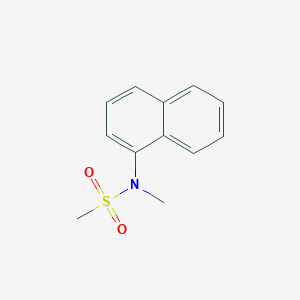
![N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
